N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine
Description
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Properties
Molecular Formula |
C14H8ClFN4O2 |
|---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H8ClFN4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19) |
InChI Key |
FWPABQNMFLVCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The addition of chlorine and fluorine atoms to the phenyl ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, specific solvents, and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine has been studied for its potential as an anticancer agent. Compounds in the quinazoline family are known to exhibit activity against various cancer types by inhibiting key signaling pathways, especially those involving the epidermal growth factor receptor (EGFR). Research indicates that derivatives of quinazoline can effectively inhibit EGFR autophosphorylation, which is crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria. The presence of nitro and halogen substituents enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivatives
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include nucleophilic substitutions and reductions. For instance, one method involves treating 6-nitroquinazolin-4-amine with chlorinated and fluorinated phenyl derivatives under controlled conditions to yield the target compound with high purity and yield .
Derivatives for Enhanced Activity
Research has focused on modifying the structure of this compound to create derivatives with improved biological activity. For example, introducing different substituents at the 7-position of the quinazoline ring has been shown to enhance both anticancer and antimicrobial properties. These modifications can be systematically studied to optimize therapeutic efficacy .
Biological Pathways
Mechanism of Action
this compound acts primarily by inhibiting specific enzymes involved in cancer cell signaling pathways. Its ability to bind to the ATP-binding site of kinases such as EGFR allows it to block downstream signaling that promotes tumor growth . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting DNA replication.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core structure, known for its diverse pharmacological properties. The compound has the following characteristics:
- Molecular Formula : C15H11ClF N4O2
- Molecular Weight : 318.69 g/mol
- Key Functional Groups : Nitro group (–NO2), chloro group (–Cl), and fluoro group (–F) enhance its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The nitro group contributes to its electrophilic character, making it susceptible to reduction reactions that can yield bioactive amines. Additionally, the chlorine and fluorine substituents may facilitate interactions with various enzymes and receptors, particularly those involved in tumor growth signaling pathways .
Anti-Cancer Activity
This compound has shown promising anti-cancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Notably, the compound has been evaluated against:
- MCF7 (breast cancer cell line)
- A549 (lung cancer cell line)
In vitro studies suggest that this compound may inhibit tumor growth by targeting key signaling pathways associated with cancer progression .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target | Biological Activity Description |
|---|---|---|---|
| This compound | TBD | EGFR | Potential inhibitor; further studies needed |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | 0.096 | EGFR | Highly selective and potent against breast cancer |
| 2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrile | TBD | PI3K | Effective against various cancers |
Case Studies and Research Findings
Several studies have documented the biological evaluation of quinazoline derivatives, including this compound:
- In vitro Cytotoxicity Studies : A study investigated the cytotoxic effects of this compound on MCF7 and A549 cell lines, revealing significant inhibition of cell proliferation at specific concentrations .
- Molecular Docking Studies : Computational modeling has suggested that this compound can effectively bind to the active sites of target kinases, indicating a strong potential for therapeutic application in targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinazoline core can significantly influence biological activity. For instance, substitution patterns involving electron-withdrawing groups like chlorine and fluorine enhance antiproliferative effects, making this compound a candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
